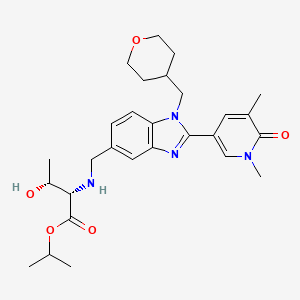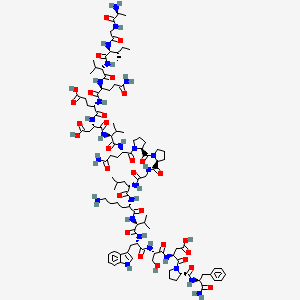![molecular formula C18H14ClN5O B12373152 4-[2-(2-Chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide](/img/structure/B12373152.png)
4-[2-(2-Chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of RO-275 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an imidazole ring, followed by the introduction of various substituents to achieve the desired chemical structure. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
RO-275 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Applications De Recherche Scientifique
RO-275 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the properties and functions of HCN1 ion channels.
Biology: Investigated for its role in modulating synaptic integration and cortical function.
Medicine: Potential therapeutic applications in treating cognitive dysfunction and other brain disorders.
Industry: Utilized in the development of new drugs targeting HCN1 ion channels .
Mécanisme D'action
RO-275 exerts its effects by selectively inhibiting HCN1 ion channels. This inhibition leads to improved dendritic integration and enhanced cognition. The molecular targets of RO-275 include the HCN1 ion channels, and the pathways involved are related to synaptic integration and cortical function. The compound’s distinct mode of action allows it to enhance cognitive function without causing cardiovascular side effects .
Comparaison Avec Des Composés Similaires
RO-275 is unique due to its high selectivity and potency for HCN1 ion channels. Similar compounds include:
Ivabradine: A non-selective HCN channel inhibitor used to treat heart conditions.
RO-455: Another selective HCN1 inhibitor with similar properties to RO-275.
J&J 12e: A compound with broad activity across different HCN channels.
RO-275 stands out due to its high selectivity for HCN1 channels and its potential for cognitive enhancement without cardiovascular side effects.
Propriétés
Formule moléculaire |
C18H14ClN5O |
|---|---|
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
4-[2-(2-chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide |
InChI |
InChI=1S/C18H14ClN5O/c1-11-13(7-9-22-16(11)19)5-6-15-12(2)24(18(23-15)17(20)25)14-4-3-8-21-10-14/h3-4,7-10H,1-2H3,(H2,20,25) |
Clé InChI |
STQKUEFQEVDNLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1Cl)C#CC2=C(N(C(=N2)C(=O)N)C3=CN=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)







